molecular formula C22H23NO5 B2645894 (4R)-1-Fmoc-4-ethoxy-L-proline CAS No. 1446478-31-4

(4R)-1-Fmoc-4-ethoxy-L-proline

Cat. No. B2645894
CAS RN: 1446478-31-4
M. Wt: 381.428
InChI Key: GANZFSNGFPNJGI-VLIAUNLRSA-N
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Description

(4R)-1-Fmoc-4-ethoxy-L-proline is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development and biochemical research. This proline derivative is a chiral amino acid that can be synthesized using various methods. In

Scientific Research Applications

1. Synthesis of Modified Peptides

Fmoc-protected amino acids, including derivatives of proline, are extensively used in solid-phase peptide synthesis (SPPS) due to their ability to protect the amino group during the peptide elongation process. This protection strategy is crucial for the synthesis of peptides with precise sequences and modifications. For example, researchers have developed methodologies for incorporating selenazolidine, a selenium-containing proline surrogate, into peptides using Fmoc/tBu strategies, highlighting the versatility of Fmoc-protected amino acids in synthesizing structurally diverse peptides (Cordeau et al., 2016).

2. Development of Bioactive Compounds

Fmoc-protected amino acids and peptides serve as building blocks for the development of bioactive compounds, including drug candidates and molecular probes. For instance, Fmoc-peptide functionalized cationic amphiphiles have been explored for their antibacterial properties, demonstrating the potential of Fmoc-modified peptides in therapeutic applications (Debnath et al., 2010).

3. Structural and Conformational Analysis

The incorporation of Fmoc-protected amino acids into peptides allows for the study of their structural and conformational properties. This is particularly important in understanding the role of specific amino acids in peptide folding, stability, and interaction with biological targets. Research on Fmoc-modified amino acids and short peptides has highlighted their self-assembly properties and potential applications in cell cultivation, drug delivery, and the development of functional materials (Tao et al., 2016).

4. Peptidomimetics and Foldamers

Fmoc-protected proline derivatives enable the synthesis of peptidomimetics and foldamers, which mimic the structural features of peptides but with enhanced stability and specificity. The development of proline enantioselective stationary phases, for instance, benefits from the modification of the Fmoc group, which influences the broad enantioselectivity observed in these systems (Huang et al., 2006).

properties

IUPAC Name

(2S,4R)-4-ethoxy-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-2-27-14-11-20(21(24)25)23(12-14)22(26)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,2,11-13H2,1H3,(H,24,25)/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANZFSNGFPNJGI-VLIAUNLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1446478-31-4
Record name (2S,4R)-4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
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